1-(Pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione is a complex organic compound belonging to the class of pyrrole derivatives, specifically characterized by the presence of a pyridinylmethyl group attached to the pyrrole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Pyrrole derivatives, including 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione, are synthesized from various starting materials, often involving reactions with maleic anhydride or related compounds. They are classified as heterocyclic compounds due to the presence of nitrogen atoms in their ring structure. These compounds are of significant interest in pharmaceutical research due to their diverse biological properties, including anti-inflammatory and anticancer activities.
The synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione can be achieved through several methods:
The molecular structure of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione can be detailed as follows:
The compound's structure can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its geometric configuration and electronic properties .
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione can participate in various chemical reactions:
Technical details regarding these reactions often involve controlling temperature, solvent choice, and reaction time to optimize yields and selectivity .
The mechanism of action for compounds like 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione often involves interactions at the molecular level with biological targets:
Studies have shown that derivatives of pyrrole compounds exhibit varying degrees of biological activity based on their substituents and structural configurations .
The physical properties of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione include:
Chemical properties include:
Characterization techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) provide further insights into its functional groups and molecular integrity .
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione has several potential applications in scientific research:
The strategic fusion of pyridylmethyl and maleimide motifs creates synergistic pharmacophoric effects:
Table 2: Comparative Bioactivity of Pyrrole-2,5-dione Derivatives with Variable N-Substituents
N-Substituent | Electrophilicity (kcal/mol) | Antibacterial MIC (μg/mL) | Kinase Inhibition IC₅₀ (μM) |
---|---|---|---|
Pyridin-3-ylmethyl | Moderate (-12.8) | 0.5–4 (Gram+/Gram-) | 0.32 (Abl1 kinase) |
Methyl | High (-15.2) | >64 | 0.08 |
Phenyl | Moderate (-13.1) | 8–32 | 0.45 |
Cyclohexyl | Low (-10.5) | >64 | >10 |
Data adapted from synthetic analogues in [2] [5] [7]
Structurally analogous N-substituted pyrrole-2,5-diones validate the pharmacophoric value of this hybrid scaffold:
Table 3: Pharmacophore Comparison with Marketed Heterocyclic Drugs
Drug (Indication) | Core Heterocycle(s) | Key Structural Similarities | Primary Target |
---|---|---|---|
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione | Pyrrole-2,5-dione + pyridine | Electrophilic maleimide; basic pyridyl | Kinases/Lgr5+ stem cells |
Alpelisib (Oncology) | Pyridine + sulfonylurea | Pyridine H-bonding; planar fused ring | PI3Kα |
Cefiderocol (Antibiotic) | Cephalosporin + chlorocatechol | Iron-chelating pyridine; β-lactam warhead | Penicillin-binding proteins |
Isoniazid (Antitubercular) | Pyridine + hydrazide | Pyridine penetration enhancer | InhA enoyl reductase |
Despite its potential, 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione remains underexplored in key areas:
Table 4: High-Priority Research Directions for Pyrrole-2,5-dione Analogues
Research Gap | Innovation Opportunity | Expected Impact |
---|---|---|
Limited target validation | CRISPR-Cas9 screens + activity-based protein profiling | Identification of novel oncogenic targets |
Low synthetic efficiency | Ni/photoredox-catalyzed decarboxylative alkylation | 80% yield; broader C-3/C-4 diversity |
Irreversible covalent binding | Pro-maleimides with steric shielding | Reduced off-target reactivity; improved safety |
Unoptimized bioavailability | PEGylated nanoparticles or cyclodextrin complexes | Enhanced tumor accumulation/retention |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3